molecular formula C23H32N2O5S B4049250 N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide

N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B4049250
M. Wt: 448.6 g/mol
InChI Key: VZMXGWUBWMEVOG-UHFFFAOYSA-N
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Description

N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-(dibutylsulfamoyl)aniline, which is then reacted with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often involve the use of inert atmospheres to prevent unwanted side reactions. Solvents such as ethanol, methanol, or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide has found applications in several scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of specialty chemicals, such as dyes, pigments, or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors or enzymes, affecting various biochemical pathways and cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound features a similar sulfonamide group but with different substituents, leading to variations in chemical properties and reactivity.

    N-[4-(dibutylsulfamoyl)phenyl]-2-(2-thienyl)acetamide:

    N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide: The methoxy group in this compound can affect its solubility and reactivity, making it suitable for specific applications.

Properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5S/c1-5-7-15-25(16-8-6-2)31(27,28)20-12-10-19(11-13-20)24-23(26)18-9-14-21(29-3)22(17-18)30-4/h9-14,17H,5-8,15-16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMXGWUBWMEVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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